methyl 4-({[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate
Description
Methyl 4-({[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate is a pyrimidine-based compound featuring a trifluoromethyl group at position 6, a furan-2-yl substituent at position 4 of the pyrimidine ring, and a methyl benzoate moiety linked via a sulfanyl-methyl bridge. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan moiety may contribute to π-π interactions in biological targets .
Properties
IUPAC Name |
methyl 4-[[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3S/c1-25-16(24)12-6-4-11(5-7-12)10-27-17-22-13(14-3-2-8-26-14)9-15(23-17)18(19,20)21/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMTUBBDKNVEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities.
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as inhibiting or activating certain biochemical processes.
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, suggesting a broad spectrum of potential effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
Compound Q2/24 (Methyl 4-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanylmethyl]benzoate)
- Key Differences: The pyrimidine core is fused with a cyclopentane ring (tetrahydrocyclopenta[d]pyrimidin-4-one), replacing the trifluoromethyl and furan substituents.
- Implications: Reduced lipophilicity compared to the trifluoromethyl analog. Potential for altered binding to metalloproteinases, as seen in Pfizer’s Compound 2 derivatives .
Compound from (4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl derivatives)
- Key Differences :
- Difluoromethyl (-CF2H) replaces trifluoromethyl (-CF3) at position 4.
- Sulfanylacetic acid replaces the methyl benzoate group.
- Implications :
Compound from ({5-[({4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-isopropylpyrimidin-2-yl}sulfanyl)methyl]furan-2-yl}(morpholin-4-yl)methanone)
- Key Differences :
- Piperazine and morpholine substituents replace the benzoate and trifluoromethyl groups.
- Isopropyl group at position 6 enhances steric bulk.
- Implications: Increased hydrogen-bonding capacity due to morpholine and piperazine. Potential for CNS activity due to fluorophenyl and piperazine motifs .
Functional Group Modifications
Sulfonylurea Herbicides ()
- Examples : Triflusulfuron-methyl, Metsulfuron-methyl.
- Key Differences :
- Triazine or pyrimidine cores with sulfonylurea linkages instead of sulfanyl-methyl bridges.
- Methoxy or ethyl groups replace trifluoromethyl and furan.
- Implications :
Molecular Docking and Binding Affinity Predictions
Studies using AutoDock4 () and GOLD () highlight how structural variations influence binding:
Data Table: Structural and Physicochemical Comparison
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